Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The cyclohexylcarbamoyl, fluorophenylcarbonyl, and ethyl ester groups are introduced through various substitution reactions.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents, such as:
- Ethyl 5-(phenylcarbamoyl)-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25FN2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
OUMCKDZHTJKSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.